9-Methylxanthine
説明
Synthesis Analysis
The synthesis of 9-Methylxanthine and its derivatives has been explored through various methods. For example, Kuz’menko et al. (1987) synthesized previously unknown compounds such as 9-aminotheophylline and 1-methyl-9-aminoxanthine from 3-methyl-5-amino-6-hydrazinouracil, which involves x-ray diffraction study of an N-amino derivative of an NH heterocycle for the first time (Kuz’menko et al., 1987).
Molecular Structure Analysis
Investigations into the molecular structure of 9-Methylxanthine and its complexes have provided insights into their interaction with divalent metal ions. Behrens and Goodgame (1980) reported on the preparation and spectral properties of complexes of 9-methylhypoxanthine with divalent metal ions, revealing the formation of compounds with different metal to ligand ratios and complex structures (Behrens & Goodgame, 1980).
Chemical Reactions and Properties
The electrochemical oxidation of 9-Methylxanthine shows complex behavior, with Cleary, Owens, and Dryhurst (1981) observing multiple voltammetric oxidation peaks leading to various products, including the formation of dimers and hydrolysis products like 1-methyl allantoin (Cleary, Owens, & Dryhurst, 1981).
Physical Properties Analysis
The physical properties, such as stability and tautomeric forms of 9-Methylxanthine, have been studied under various conditions. Gerega et al. (2006) investigated the UV-induced generation of rare tautomers of 9-methylhypoxanthine in a low-temperature matrix, revealing insights into its photophysical behavior (Gerega et al., 2006).
Chemical Properties Analysis
Research has explored the chemical behavior of 9-Methylxanthine, including its reactions with platinum complexes. Roat et al. (1997) found that reactions between 9-methylxanthine and platinum(IV) complexes are significantly accelerated by small amounts of analogous platinum(II) complexes, suggesting potential implications for understanding the mechanisms of platinum antitumor compounds (Roat et al., 1997).
科学的研究の応用
Pharmacological Potential : Methylxanthines, including 9-Methylxanthine, have been used in a range of medicinal scopes, such as central nervous system stimulants, bronchodilators, coronary dilators, diuretics, and anti-cancer adjuvant treatments. They are also being studied for potential benefits in neurodegenerative diseases, cardioprotection, diabetes, and fertility (Monteiro, Alves, Oliveira, & Silva, 2019).
Structure-Bioactivity Relationships : The structure of methylxanthines, including 9-Methylxanthine, relates to various physiological outcomes, such as potential benefits in neurodegenerative and respiratory diseases, diabetes, or cancer. However, there are toxicity concerns associated with their overconsumption or pharmacologic applications (Monteiro, Alves, Oliveira, & Silva, 2016).
Electrochemical Oxidation : The electrochemical oxidation of 9-Methylxanthine has been studied, revealing insights into its chemical behavior and potential applications in various fields (Cleary, Owens, & Dryhurst, 1981).
Neurodegenerative Diseases : Methylxanthines have shown neuroprotective effects and have been suggested as a potential approach in dealing with neurodegeneration. Their impact on Alzheimer’s disease, Parkinson’s disease, and Multiple Sclerosis has been extensively studied (Janitschke, Lauer, Bachmann, Grimm, Hartmann, & Grimm, 2021).
Natural Pesticides : Methylxanthines have been observed to inhibit insect feeding and are potentially useful as natural insecticides. They could also synergize with other compounds for effective insect control (Nathanson, 1984).
Respiratory Tract Diseases : Methylxanthine-based therapies show promise in the treatment and management of pediatric respiratory tract diseases (Oñatibia-Astibia, Martínez-Pinilla, & Franco, 2016).
Purine Tetramer Structures : Studies on new tetramer structures based on 9-methylxanthine show potential applications in the creation of higher-ordered structures like quadruplexes, which can be useful in various biological and chemical applications (Paragi, Kovács, Kupihar, Szolomajer, Penke, Guerra, & Bickelhaupt, 2011).
将来の方向性
Methylxanthines have shown potential in a wide range of conditions, which should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .
特性
IUPAC Name |
9-methyl-3H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)8-6(12)9-5(3)11/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNIKYWYTSMDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152592 | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9-Methylxanthine | |
CAS RN |
1198-33-0 | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1198-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-dihydro-9-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HCS9N24R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。